physicochemical properties of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
physicochemical properties of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
This guide details the physicochemical profile, synthesis, and application of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate , a specialized intermediate used in the total synthesis of complex natural products (e.g., Santalin, Coumestrol) and medicinal chemistry scaffolds.
Executive Summary
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS: 137396-01-1 ) is a sulfonate ester derivative serving as a critical electrophilic building block in organic synthesis.[1] Characterized by two distinct leaving groups—an aryl bromide and an aryl tosylate—it enables orthogonal cross-coupling strategies . This dual-reactivity profile allows researchers to selectively functionalize the aromatic core, making it indispensable for constructing unsymmetrical biaryl systems found in flavonoids and pharmaceutical candidates.
Chemical Identity & Structural Analysis
The compound consists of a 4-bromo-3-methoxyphenol core protected by a p-toluenesulfonyl (tosyl) group. The methoxy group at the meta position (relative to the sulfonate) exerts an electronic influence that differentiates the reactivity of the bromine and the sulfonate.
| Attribute | Detail |
| IUPAC Name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate |
| Common Synonyms | 4-Bromo-3-methoxyphenyl tosylate; 4-Bromo-3-methoxyphenol tosylate |
| CAS Registry Number | 137396-01-1 |
| Molecular Formula | C₁₄H₁₃BrO₄S |
| Molecular Weight | 357.22 g/mol |
| SMILES | COc1cc(OS(=O)(=O)c2ccc(C)cc2)ccc1Br |
| InChI Key | Derived from structure |
Structural Visualization
The following diagram illustrates the core connectivity and the distinct reactive sites (Br vs. OTs).
Figure 1: Structural dissection highlighting the orthogonal reactive sites.
Physicochemical Profile
Quantitative data is derived from experimental precedents of the phenol precursor and calculated values for the tosylate derivative.
Physical Properties
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline) | Analogous aryl tosylates are solids. |
| Melting Point | 98–105 °C (Predicted) | Precursor Phenol MP: 77–82 °C [1]. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic due to aryl/tosyl groups. |
| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO, Acetone | Standard organic solvents. |
| LogP (Predicted) | 4.1 ± 0.4 | High lipophilicity (ACD/Labs). |
| pKa (Conjugate Acid) | ~ -1.3 (Sulfonic acid) | The ester itself is non-ionizable. |
Stability & Reactivity[11]
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Hydrolytic Stability: Stable under neutral and acidic conditions. Hydrolyzes to the parent phenol (4-bromo-3-methoxyphenol) under strong basic conditions (e.g., NaOH/MeOH, >60°C).
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Thermal Stability: Generally stable up to 150°C; suitable for elevated temperature cross-coupling reactions.
Synthesis & Purification Protocols
The synthesis typically proceeds via the tosylation of 4-bromo-3-methoxyphenol (CAS 102127-34-4). This route ensures regiocontrol and high purity.
Reagents & Materials[12][13][14]
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Precursor: 4-Bromo-3-methoxyphenol (1.0 equiv).[2]
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Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1–1.2 equiv).
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Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).
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Solvent: Acetone (for K₂CO₃) or Dichloromethane (DCM) (for Et₃N).
Step-by-Step Protocol (Standard Scale)
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Preparation: Dissolve 4-bromo-3-methoxyphenol (1.0 g, 4.9 mmol) in anhydrous DCM (15 mL).
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Addition: Add Triethylamine (1.0 mL, 7.4 mmol) and cool the solution to 0°C.
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Tosylation: Add p-Toluenesulfonyl chloride (1.03 g, 5.4 mmol) portion-wise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol is consumed.
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Workup: Quench with water (10 mL). Extract the organic layer, wash with 1M HCl (to remove amine), saturated NaHCO₃, and brine.
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 5% → 20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commercially available phenol precursor.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
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¹H NMR (400 MHz, CDCl₃):
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δ 2.45 (s, 3H, Ar-CH ₃ of Ts).
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δ 3.85 (s, 3H, OCH ₃).
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δ 7.30–7.80 (m, 7H, Aromatic protons). Key diagnostic: The tosyl AA'BB' system (2 doublets) and the 1,2,4-substituted phenol pattern.
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¹³C NMR (100 MHz, CDCl₃):
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Distinct signals for the methyl carbons (~21 ppm, ~56 ppm).
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Carbonyl/Aromatic carbons: ~110–160 ppm.
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Mass Spectrometry (ESI/GC-MS):
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Molecular Ion [M]+: 356/358 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).
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Fragment: [M - Ts]+ peak corresponding to the bromomethoxyphenol cation.
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Reactivity & Applications
The utility of this compound lies in its chemoselectivity . The C–Br bond is significantly more reactive towards oxidative addition by Palladium(0) than the C–OTs bond, allowing for sequential cross-coupling.
Orthogonal Coupling Strategy
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First Functionalization (Suzuki/Buchwald):
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Conditions: Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃, Toluene/Water.
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Outcome: Reaction occurs exclusively at the C–Br bond. The tosylate remains intact.
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Second Functionalization (Hydrolysis or Coupling):
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Path A (Deprotection): Treat with NaOH/MeOH to reveal the phenol (now substituted at the 4-position).
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Path B (C–O Activation): Use Ni(cod)₂ or specialized Pd catalysts to couple the tosylate (C–OTs) bond.
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Case Study: Natural Product Synthesis
This scaffold is documented as an intermediate in the biomimetic synthesis of Santalin A/B and Coumestrol analogs [2, 3]. The tosylate protects the phenol during the construction of the benzoxanthenone core, preventing side reactions at the oxygen atom while the bromine facilitates carbon-carbon bond formation.
Safety & Handling
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Hazards: Irritant to eyes, skin, and respiratory system.
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.
References
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Sigma-Aldrich. Product Specification: 4-Bromo-3-methoxyphenol (CAS 102127-34-4).
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LookChem. Synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS 137396-01-1).
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ChemicalBook. Synthesis Routes and Downstream Products for 4-Bromo-3-methoxyphenyl tosylate.
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PubChem. Compound Summary: 4-Bromo-3-methoxyphenol (Precursor).
